molecular formula C10H18O B103282 1-(2,2-Dimethylcyclohexyl)ethanone CAS No. 17983-26-5

1-(2,2-Dimethylcyclohexyl)ethanone

Cat. No. B103282
CAS RN: 17983-26-5
M. Wt: 154.25 g/mol
InChI Key: VXHOFFZAGUMFCK-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclohexyl)ethanone, also known as DMCE, is a cyclic ketone that is commonly used in organic synthesis. It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and fragrances. In recent years, DMCE has gained significant attention due to its unique chemical properties and potential applications in scientific research.

Mechanism Of Action

1-(2,2-Dimethylcyclohexyl)ethanone acts as a nucleophile in many chemical reactions due to the presence of the carbonyl group. It can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines. 1-(2,2-Dimethylcyclohexyl)ethanone can also undergo nucleophilic substitution reactions with alkyl halides and sulfonates.

Biochemical And Physiological Effects

1-(2,2-Dimethylcyclohexyl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and anti-nociceptive properties in animal models. 1-(2,2-Dimethylcyclohexyl)ethanone has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

1-(2,2-Dimethylcyclohexyl)ethanone is a versatile compound that can be easily synthesized and used in various chemical reactions. It is a stable compound that can be stored for long periods of time without decomposition. However, 1-(2,2-Dimethylcyclohexyl)ethanone is a toxic compound that should be handled with care. It is also a relatively expensive compound, which may limit its use in large-scale experiments.

Future Directions

There are many potential future directions for the use of 1-(2,2-Dimethylcyclohexyl)ethanone in scientific research. One area of interest is the development of new chiral ligands for asymmetric catalysis. 1-(2,2-Dimethylcyclohexyl)ethanone can also be used in the synthesis of new pharmaceuticals and agrochemicals. Another potential application is the use of 1-(2,2-Dimethylcyclohexyl)ethanone in the development of new materials, such as polymers and surfactants. Further research is needed to fully explore the potential applications of 1-(2,2-Dimethylcyclohexyl)ethanone in scientific research.

Synthesis Methods

1-(2,2-Dimethylcyclohexyl)ethanone can be synthesized through various methods, including the oxidation of 2,2-dimethylcyclohexanol with chromic acid or potassium permanganate, or the reaction of 2,2-dimethylcyclohexanone with ethylmagnesium bromide. The most commonly used method is the Friedel-Crafts acylation of 2,2-dimethylcyclohexane with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride.

Scientific Research Applications

1-(2,2-Dimethylcyclohexyl)ethanone has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, which are important in asymmetric catalysis. 1-(2,2-Dimethylcyclohexyl)ethanone has also been used in the synthesis of natural products, such as (+)-syringaresinol and (+)-licarin A. In addition, 1-(2,2-Dimethylcyclohexyl)ethanone has been used in the synthesis of pharmaceuticals, including the anti-cancer drug, vinblastine.

properties

CAS RN

17983-26-5

Product Name

1-(2,2-Dimethylcyclohexyl)ethanone

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(2,2-dimethylcyclohexyl)ethanone

InChI

InChI=1S/C10H18O/c1-8(11)9-6-4-5-7-10(9,2)3/h9H,4-7H2,1-3H3

InChI Key

VXHOFFZAGUMFCK-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCCC1(C)C

Canonical SMILES

CC(=O)C1CCCCC1(C)C

Origin of Product

United States

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